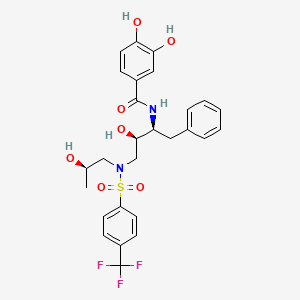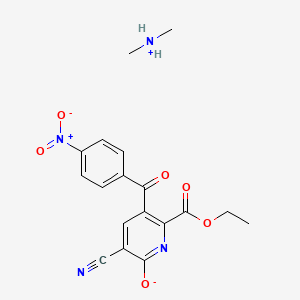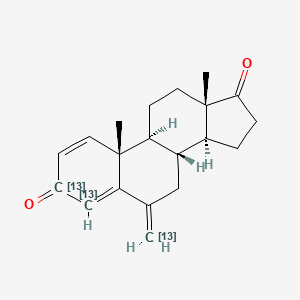
Sucrose-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose-d2: is a deuterated form of sucrose, where two hydrogen atoms are replaced by deuterium. This isotopic labeling is particularly useful in various scientific studies, including metabolic and biochemical research, due to its ability to trace and analyze metabolic pathways without altering the chemical properties of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Sucrose-d2 typically involves the exchange of hydrogen atoms with deuterium in the sucrose molecule. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The process involves dissolving sucrose in deuterium oxide (D2O) and using a catalyst such as platinum or palladium to facilitate the exchange reaction under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity, making the compound suitable for various research applications .
Analyse Chemischer Reaktionen
Types of Reactions: Sucrose-d2 undergoes similar chemical reactions as regular sucrose, including hydrolysis, oxidation, and reduction. The presence of deuterium does not significantly alter the reactivity of the compound.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed into glucose-d2 and fructose-d2 using acidic or enzymatic conditions.
Major Products:
Hydrolysis: Glucose-d2 and fructose-d2
Oxidation: Various oxidized derivatives of glucose and fructose
Reduction: Reduced forms of glucose and fructose
Wissenschaftliche Forschungsanwendungen
Chemistry: Sucrose-d2 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of molecular transformations .
Biology: In biological research, this compound is employed to investigate metabolic pathways and enzyme activities. It helps in understanding the dynamics of carbohydrate metabolism in living organisms .
Medicine: this compound is used in medical research to study the pharmacokinetics and pharmacodynamics of drugs. It aids in the development of new therapeutic agents by providing insights into drug metabolism and distribution .
Industry: In the food industry, this compound is utilized to study the stability and degradation of sucrose in various food products. It helps in improving the shelf life and quality of food items .
Wirkmechanismus
The mechanism of action of Sucrose-d2 is similar to that of regular sucrose. It is metabolized by enzymes such as sucrase, which hydrolyzes it into glucose-d2 and fructose-d2. These monosaccharides are then further metabolized through glycolysis and other metabolic pathways. The presence of deuterium allows for detailed tracking of these processes using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Vergleich Mit ähnlichen Verbindungen
Sucrose: The non-deuterated form of Sucrose-d2.
Glucose-d2: Deuterated glucose, used for similar metabolic studies.
Fructose-d2: Deuterated fructose, also used in metabolic research.
Uniqueness: this compound is unique due to its dual isotopic labeling, which provides a more comprehensive understanding of metabolic pathways compared to single-labeled compounds like glucose-d2 or fructose-d2. Its use in various fields of research highlights its versatility and importance in scientific studies .
Eigenschaften
Molekularformel |
C12H22O11 |
|---|---|
Molekulargewicht |
344.31 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i2D2 |
InChI-Schlüssel |
CZMRCDWAGMRECN-OIERSHBUSA-N |
Isomerische SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


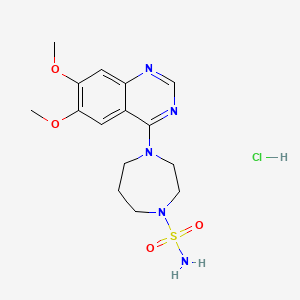
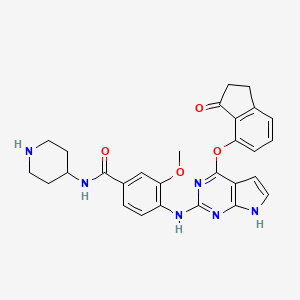
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409683.png)
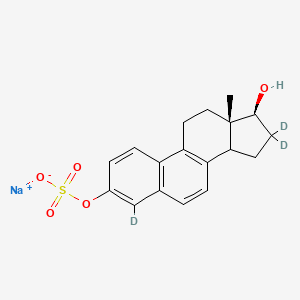
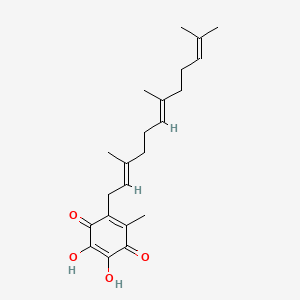
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12409705.png)


![GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)

